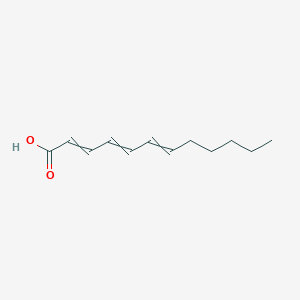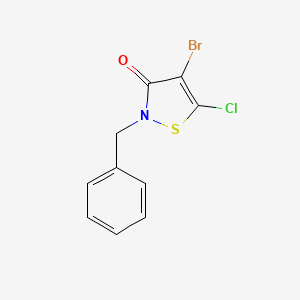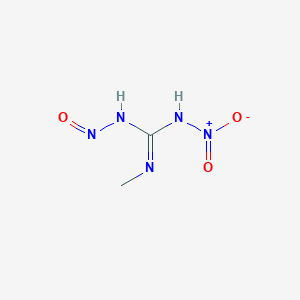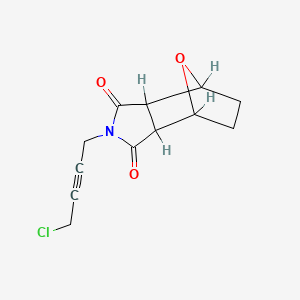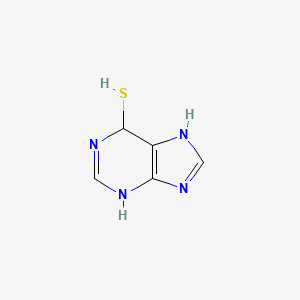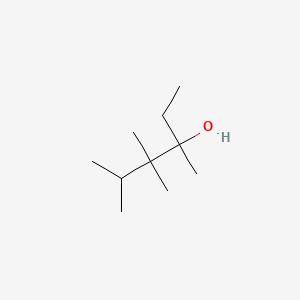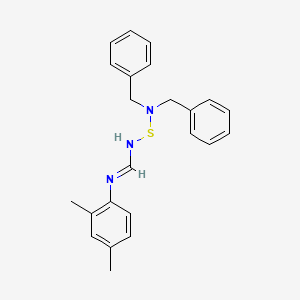
Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, an amino group, and an imidazole ring substituted with a propynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: The propynyl group can be introduced via a substitution reaction using propargyl bromide.
Sulfonamide Formation: The benzenesulfonamide group is introduced through the reaction of benzenesulfonyl chloride with an appropriate amine.
Final Assembly: The final compound is assembled by coupling the imidazole derivative with the benzenesulfonamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propargyl bromide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with key proteins. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.
Imidazole derivatives: Compounds with imidazole rings but different functional groups.
Uniqueness
Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
71795-47-6 |
|---|---|
Molecular Formula |
C13H15ClN4O2S |
Molecular Weight |
326.80 g/mol |
IUPAC Name |
4-amino-N-(5-methyl-1-prop-2-ynylimidazol-2-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H14N4O2S.ClH/c1-3-8-17-10(2)9-15-13(17)16-20(18,19)12-6-4-11(14)5-7-12;/h1,4-7,9H,8,14H2,2H3,(H,15,16);1H |
InChI Key |
ZCGOAXCUMFOJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CC#C)NS(=O)(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



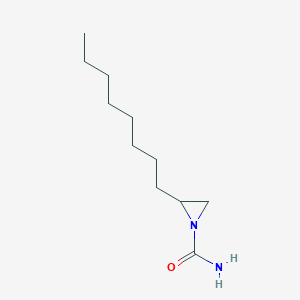
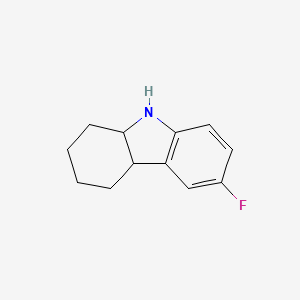
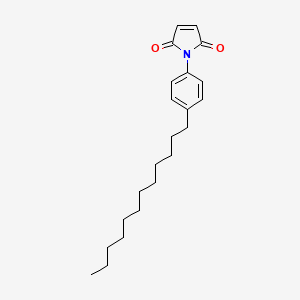
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
